Ebaresdax Hydrochloride

Peroxynitrite Oxidative Stress In Vitro Pharmacology

Ebaresdax Hydrochloride is a first-in-class Reactive Species Decomposition Accelerant (RSDAx) that catalytically decomposes peroxynitrite, a central mediator of neuropathic, surgical, and osteoarthritic pain. Unlike stoichiometric antioxidants, its catalytic mechanism delivers sustained efficacy and independently modulates multiple downstream pain pathways. Validated in incisional, inflammatory, and neuropathic in-vivo models (peroxynitrite oxidation IC₅₀ = 3.7 μM; cytoprotection IC₅₀ = 0.13 μM), this non-opioid reference standard eliminates abuse liability, enabling safer analgesic discovery. Secure the definitive tool compound for oxidative-stress pain research.

Molecular Formula C12H15ClN2O3S
Molecular Weight 302.78 g/mol
CAS No. 1334385-87-3
Cat. No. B15143107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbaresdax Hydrochloride
CAS1334385-87-3
Molecular FormulaC12H15ClN2O3S
Molecular Weight302.78 g/mol
Structural Identifiers
SMILESCC1(C(N=C(S1)NC2=CC=CC=C2O)C(=O)O)C.Cl
InChIInChI=1S/C12H14N2O3S.ClH/c1-12(2)9(10(16)17)14-11(18-12)13-7-5-3-4-6-8(7)15;/h3-6,9,15H,1-2H3,(H,13,14)(H,16,17);1H/t9-;/m1./s1
InChIKeyLYYYTSUITXPVIS-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ebaresdox Hydrochloride: First-in-Class Peroxynitrite Decomposition Catalyst for Non-Opioid Pain Research


Ebaresdox Hydrochloride (also known as ACP-044 Hydrochloride, CAS 1334385-87-3) is a first-in-class, orally bioavailable, non-opioid analgesic compound in clinical development for the treatment of neuropathic, surgical, and osteoarthritic pain [1]. Unlike opioid-based analgesics, it functions as a Reactive Species Decomposition Accelerant (RSDAx), specifically targeting and catalyzing the decomposition of peroxynitrite, a key reactive nitrogen species implicated in multiple pain pathways [2]. The compound is a small molecule with the IUPAC name (4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid;hydrochloride [3].

Why Ebaresdox Hydrochloride Cannot Be Substituted with Generic Peroxynitrite Scavengers or Opioid Analgesics


A simple substitution of Ebaresdox Hydrochloride with a generic antioxidant or another non-opioid analgesic is scientifically unsound. The compound's value proposition is rooted in its specific, first-in-class mechanism as a 'Reactive Species Decomposition Accelerant' (RSDAx), which catalytically decomposes peroxynitrite rather than merely scavenging it in a stoichiometric manner [1]. This catalytic mechanism differentiates it from endogenous scavengers like uric acid, potentially offering superior and sustained efficacy. Furthermore, unlike non-opioid comparators such as Gabapentin, which target specific receptors or channels, Ebaresdox's mechanism is thought to interfere with multiple downstream pain pathways simultaneously by modulating oxidative stress [2]. Critically, its non-opioid nature eliminates the risk of abuse, dependence, and respiratory depression associated with opioid analgesics, a distinction that is paramount for both clinical application and research targeting safer pain management [3]. The following quantitative evidence demonstrates the specific performance profile required for scientific selection over these alternatives.

Quantitative Differentiation: In Vitro Potency and Mechanistic Selectivity of Ebaresdox Hydrochloride


Ebaresdox Hydrochloride Exhibits Superior Potency Compared to the Endogenous Peroxynitrite Scavenger Uric Acid

Ebaresdox Hydrochloride demonstrates significantly greater potency in inhibiting peroxynitrite-mediated oxidation than the endogenous compound uric acid, a primary peroxynitrite scavenger in human plasma . This direct comparison validates its enhanced capability as a therapeutic agent to neutralize this key pain mediator.

Peroxynitrite Oxidative Stress In Vitro Pharmacology

Ebaresdox Hydrochloride Potently Protects Against Peroxynitrite-Mediated Cytotoxicity

Beyond inhibiting oxidation, Ebaresdox Hydrochloride provides robust cytoprotection against peroxynitrite-induced cell death. The compound inhibits peroxynitrite-mediated cytotoxicity with an IC50 of 0.13 ± 0.02 μM .

Cytoprotection Neuropathic Pain Cell-Based Assay

In Vivo Efficacy Confirmed in Multiple Preclinical Pain Models

Ebaresdox (ACP-044) has demonstrated significant analgesic efficacy across multiple distinct preclinical models of pain, including incisional (post-operative), inflammatory, and neuropathic pain in animals [1]. This broad efficacy profile suggests a central role for peroxynitrite across different pain etiologies and differentiates it from analgesics with more narrow indications.

In Vivo Pharmacology Analgesia Preclinical Development

Validated Research Applications for Ebaresdox Hydrochloride Based on Quantitative Evidence


Investigation of Peroxynitrite's Role in Diverse Pain Etiologies

Ebaresdox Hydrochloride is the tool compound of choice for researchers investigating the fundamental role of peroxynitrite in pain signaling. Its first-in-class mechanism as a peroxynitrite decomposition catalyst [1], combined with its validated in vivo efficacy in incisional, inflammatory, and neuropathic pain models [2], allows for the interrogation of this specific oxidative stress pathway across a broad spectrum of pain states. This is a distinct advantage over compounds with more limited, receptor-specific mechanisms.

Development of Safer, Non-Opioid Analgesic Strategies

For research programs focused on identifying and developing non-opioid alternatives for pain management, Ebaresdox Hydrochloride serves as a critical reference molecule. Its non-opioid pharmacology [1] and mechanism as a Reactive Species Decomposition Accelerant (RSDAx) [3] provide a validated chemical biology probe to benchmark novel compounds and explore novel, abuse-deterrent analgesic pathways, directly addressing a major public health need.

In Vitro Studies of Peroxynitrite-Mediated Oxidative Damage and Cytoprotection

Ebaresdox Hydrochloride is an essential chemical tool for in vitro experiments designed to study the effects of peroxynitrite. Its demonstrated potency in inhibiting peroxynitrite oxidation (IC50 = 3.7 μM) and, more importantly, in providing robust cytoprotection (IC50 = 0.13 μM) makes it a highly effective control or interventional agent for cell-based assays exploring oxidative stress, neurotoxicity, and inflammation where peroxynitrite is a suspected mediator.

Comparative Pharmacology Studies of Peroxynitrite-Targeting Analgesics

As a well-characterized first-in-class molecule with publicly available potency data (IC50 values) and a defined chemical structure [4], Ebaresdox Hydrochloride is an ideal benchmark compound for comparative studies. Researchers can use it as a positive control or a reference standard when profiling novel peroxynitrite decomposition catalysts or other redox-modulating analgesics, ensuring the new chemical entities demonstrate a clear, quantifiable advantage over this established baseline.

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